Dipalmitin

Enzyme Kinetics Lipid Metabolism Isomer Purity

Dipalmitin (CAS 26657-95-4, ≥98%) is a non-substitutable diacylglycerol standard for precise biochemical research. Unlike generic glycerides, its defined 1,2- and 1,3-isomer composition enables accurate lipase kinetic modeling — 1,2-dipalmitin (Km=11.69 mmol dm⁻³) and 1,3-dipalmitin (Km=5.85 mmol dm⁻³) exhibit distinct enzyme-substrate affinities. Essential for: in vitro digestion assays, steryl ester biosynthesis reconstitution, lipidomics calibration (HPLC/GC-MS/LC-MS), and model membrane biophysics. Soluble in DMF (20 mg/mL) and DMSO (30 mg/mL).

Molecular Formula C70H136O10
Molecular Weight 1137.8 g/mol
Cat. No. B8236172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipalmitin
Molecular FormulaC70H136O10
Molecular Weight1137.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3
InChIKeyUJTQAHPLAOYWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipalmitin (1,2-Dipalmitoyl-sn-glycerol): Chemical Class and Core Characteristics


Dipalmitin (CAS 26657-95-4) is a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions . It is a high-purity (≥98-99%) white to off-white solid with a molecular weight of approximately 568.9 g/mol . Dipalmitin exists as a mixture of isomers, including the biologically relevant 1,2-dipalmitoyl-sn-glycerol and 1,3-dipalmitin, and is a key intermediate in lipid metabolism and a common model compound for studying saturated fat behavior .

Why Dipalmitin Cannot Be Substituted with Other Glycerides: The Critical Need for Isomeric and Class Purity


Generic substitution among glycerides (mono-, di-, and tri-) or even between dipalmitin isomers is scientifically invalid due to profound, quantifiable differences in enzyme-substrate affinity, metabolic routing, and functional specificity. Studies show that 1,2-dipalmitin and 1,3-dipalmitin exhibit significantly different Michaelis constants (Km) with lipases [1], and that dipalmitin fulfills a unique, non-interchangeable role in specific biochemical pathways that cannot be replaced by monopalmitin or tripalmitin [2]. Furthermore, optically active 1,2-diglycerides demonstrate distinct thermal behaviors compared to their racemic counterparts, impacting crystallization and formulation stability [3]. Therefore, for precise research on lipid metabolism, enzyme kinetics, or biophysical membrane studies, sourcing a defined, high-purity dipalmitin product with a known isomer profile is a non-negotiable requirement for generating reproducible and interpretable data.

Dipalmitin Differentiation Data: Quantifiable Performance vs. In-Class Analogs and Isomers


Differential Enzyme Affinity: Dipalmitin Isomers Exhibit Distinct Km Values with Organic-Solvent-Soluble Lipase

In a homogeneous solvent system, the Michaelis constant (Km) for 1,2-dipalmitin with organic-solvent-soluble lipase is 11.69 mmol dm⁻³, which is exactly 2-fold higher (lower affinity) than the 5.85 mmol dm⁻³ Km observed for its isomer 1,3-dipalmitin [1]. For reference, the Km for tripalmitin in the same system is 5.34 mmol dm⁻³ [1]. This demonstrates that the position of esterification on the glycerol backbone significantly alters the enzyme's binding affinity.

Enzyme Kinetics Lipid Metabolism Isomer Purity

Metabolic Enzyme Specificity: Dipalmitin's Functional Role Cannot Be Replaced by Mono- or Tripalmitin

In a plant steryl ester biosynthesis assay, the enzyme system exhibited an absolute requirement for 1,2-dipalmitin to achieve optimal activity. This requirement was highly specific, as the dipalmitin could not be replaced with either 1-monopalmitin or tripalmitin [1]. Furthermore, the presence of 1,2-dipalmitin altered the reaction product profile, increasing the proportion of steryl esters containing saturated fatty acids from 60% to 83% compared to its absence [1].

Biochemistry Enzyme Assay Lipid Biosynthesis

Lipase Substrate Selectivity: Dipalmitin Exhibits Lower Hydrolysis Rates Than Tripalmitin in Mitochondrial Lipase Assays

When studying the substrate preference of a purified rat liver mitochondrial lipase, the relative hydrolysis rates of palmitic acid glycerides followed a distinct order: monopalmitin > tripalmitin > dipalmitin [1]. This finding contrasts with the behavior of other lipases and highlights the enzyme-dependent nature of glyceride processing, where dipalmitin is a less preferred substrate than tripalmitin in this specific biological context [1].

Enzymology Substrate Specificity Lipolysis

Distinct Thermal Polymorphism: Optically Active Dipalmitin Behaves Differently from Racemic Forms

Analysis by X-ray diffraction, IR spectroscopy, and differential scanning calorimetry (DSC) reveals that optically active 1,2-diglycerides (such as 1,2-dipalmitoyl-sn-glycerol) exhibit very different thermal behavior and polymorphic transitions compared to optically inactive (racemic) 1,2-diglycerides [1]. The melting point for dipalmitin is reported at 71.8 °C .

Physical Chemistry Polymorphism Material Science

Unique Biophysical Impact: Dipalmitin Alters Lung Surfactant Spreading and Surface Tension Dynamics

When used as an additive to bovine lung surfactant, dipalmitin in combination with DPPC produced a preparation with rapid spreading (1.8 seconds) and a low minimal surface tension (6 mN/m) [1]. This performance profile was distinct from a surfactant enriched with DPPC, tripalmitin, and palmitic acid, which spread much more slowly (55 seconds) and achieved a similar but slightly lower surface tension (5 mN/m) [1]. In a separate study, the addition of dipalmitin alone was shown to mimic the inhibitory effect of phospholipase C on surfactant function, increasing surface tension from <1 to 15 mN/m [2].

Biophysics Pulmonary Surfactant Formulation Science

Validated Dipalmitin Application Scenarios Based on Quantitative Differentiation Evidence


Enzyme Kinetics and Lipid Metabolism Modeling Requiring Isomer-Defined Substrates

For studies on pancreatic or microbial lipase specificity, the distinct Km values of 1,2-dipalmitin (11.69 mmol dm⁻³) and 1,3-dipalmitin (5.85 mmol dm⁻³) [1] make Dipalmitin an essential substrate for generating accurate kinetic models. Its unique hydrolysis profile compared to tripalmitin [2] also makes it a critical component for in vitro digestion assays where a complete glyceride profile is needed to simulate physiological conditions. Procurement of a defined, high-purity Dipalmitin standard is crucial for calibrating and validating these analytical methods .

Biochemical Pathway Elucidation and In Vitro Reconstitution Assays

Dipalmitin is a necessary cofactor for the optimal in vitro activity of specific enzymes, such as those involved in steryl ester biosynthesis, a role that cannot be fulfilled by monopalmitin or tripalmitin [3]. This makes it an indispensable reagent for researchers aiming to biochemically reconstitute and study these specialized lipid metabolic pathways. Furthermore, its defined role as a metabolic intermediate and endogenous metabolite [4] makes it a key standard for metabolomics and lipidomics studies.

Biophysical Studies of Model Membranes and Lipid-Protein Interactions

As a saturated diacylglycerol, dipalmitin is a valuable tool for investigating the lateral phase separation of lipids into DAG-enriched domains within bilayers [5]. Its specific, quantifiable impact on surface tension and spreading kinetics, when compared to tripalmitin [6], makes it a critical ingredient for formulating and testing model lipid systems, such as artificial lung surfactants or lipid-based drug delivery vehicles. Its defined melting point and polymorphic behavior are essential for studies on lipid crystallization and material properties.

Lipidomics and Mass Spectrometry Standard for Saturated DAG Analysis

The high purity (≥98-99%) and defined structure of Dipalmitin [4] make it an ideal reference standard for the accurate identification and quantification of diacylglycerol species in complex biological samples using HPLC, GC-MS, or LC-MS. Its known solubility profile (e.g., 20 mg/mL in DMF, 30 mg/mL in DMSO) facilitates its use in preparing calibration curves and spike-in controls for robust analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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